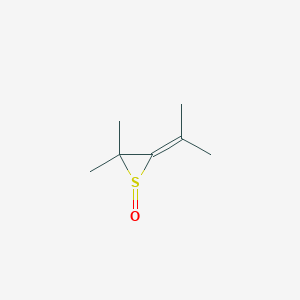
2,2-Dimethyl-3-(propan-2-ylidene)thiiran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(propan-2-ylidene)thiiran-1-one is an organic compound with a unique structure that includes a thiirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(propan-2-ylidene)thiiran-1-one typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the use of thioketones and alkenes in the presence of a catalyst to form the thiirane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-(propan-2-ylidene)thiiran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiirane ring to other sulfur-containing functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiirane ring is opened and replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(propan-2-ylidene)thiiran-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-3-(propan-2-ylidene)thiiran-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-3-(propen-2-ylidene)thiiran-1-one: A closely related compound with a similar structure but different substituents.
2,2-Dimethyl-3-(propan-2-ylidene)oxiran-1-one: An oxygen analog of the compound, where the sulfur atom is replaced by oxygen.
Uniqueness
2,2-Dimethyl-3-(propan-2-ylidene)thiiran-1-one is unique due to its thiirane ring, which imparts distinct chemical reactivity and biological activity compared to its oxygen analogs. The presence of sulfur in the ring structure allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
76832-59-2 |
|---|---|
Fórmula molecular |
C7H12OS |
Peso molecular |
144.24 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-propan-2-ylidenethiirane 1-oxide |
InChI |
InChI=1S/C7H12OS/c1-5(2)6-7(3,4)9(6)8/h1-4H3 |
Clave InChI |
ZWDMFUKJXCYHLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C(S1=O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



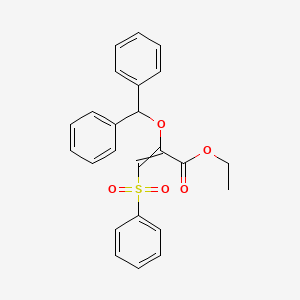
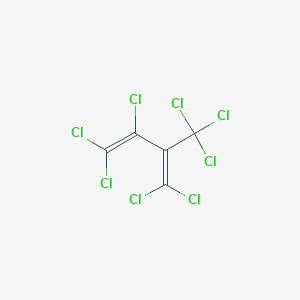
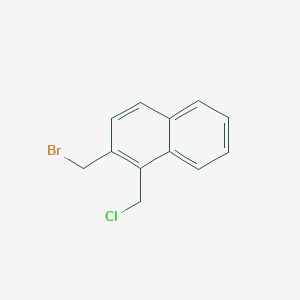
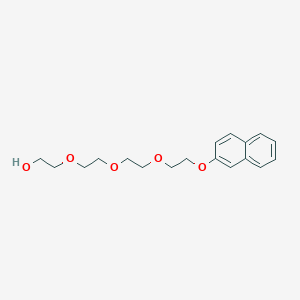
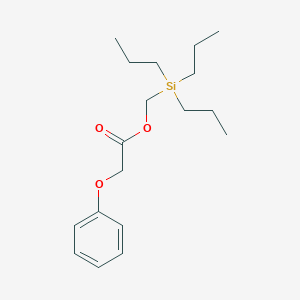
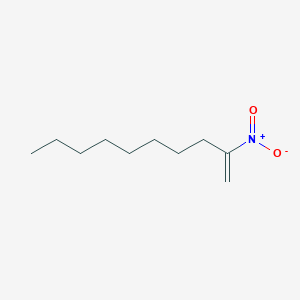
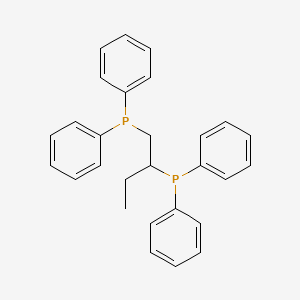

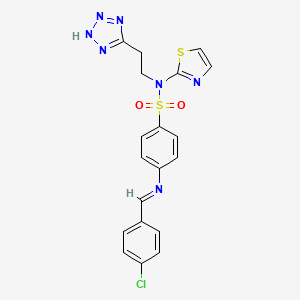
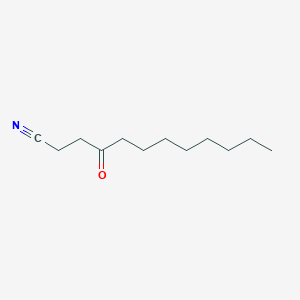


![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)
